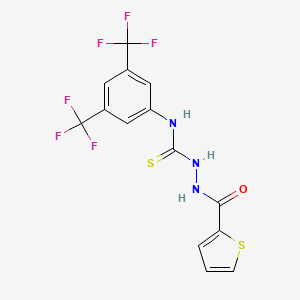
4-(3,5-Bis(trifluoromethyl)phenyl)-1-(2-thienylcarbonyl)thiosemicarbazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(3,5-Bis(trifluoromethyl)phenyl)-1-(2-thienylcarbonyl)thiosemicarbazide" is a thiosemicarbazide derivative, a class of compounds known for their diverse biological activities and potential in synthesizing various heterocyclic compounds. Thiosemicarbazides are characterized by the presence of a thiourea moiety and are often used as building blocks in the synthesis of more complex structures such as triazoles, thiadiazoles, and polyimides .
Synthesis Analysis
The synthesis of thiosemicarbazide derivatives typically involves the reaction of an isothiocyanate with hydrazine or its derivatives. For example, the synthesis of bis-thiosemicarbazides can be achieved by refluxing a compound with alkyl/aryl isothiocyanate derivatives, followed by base-catalyzed intramolecular cyclization to yield bis-mercaptotriazoles . Similarly, novel fluorinated aromatic diamine monomers can be synthesized by coupling reactions followed by reduction, which can then be used to create fluorine-containing polyimides with good solubility and thermal stability .
Molecular Structure Analysis
The molecular structure of thiosemicarbazide derivatives can be complex, with the potential for cyclization leading to the formation of various heterocyclic compounds. For instance, the cyclization of 1-benzoyl-4-phenyl-3-thiosemicarbazide can lead to the formation of thiadiazol and triazole derivatives, confirmed by spectroscopic techniques and quantum chemical calculations . The molecular structure of bis(thiosemicarbazone) ligands can also be characterized by X-ray crystallography, revealing the coordination modes and bonding patterns when forming complexes with metals such as platinum and copper .
Chemical Reactions Analysis
Thiosemicarbazide derivatives can undergo a variety of chemical reactions, including cyclization, alkylation, and complexation with metals. These reactions can lead to the formation of heterocyclic compounds with potential biological activities. For example, the reaction of 4-phenyl-3-thiosemicarbazide derivatives with different reagents can yield thiazole, pyrazole, and 1,3,4-thiadiazine derivatives, which have shown high fungicidal and bactericidal activities . The complexation of bis(thiosemicarbazones) with platinum can result in compounds with significant antiproliferative activity against cancer cell lines .
Physical and Chemical Properties Analysis
Thiosemicarbazide derivatives exhibit a range of physical and chemical properties that can be fine-tuned by structural modifications. The solubility of these compounds in various organic solvents can be high, as seen in the case of fluorinated polyimides derived from thiosemicarbazide-related monomers . The thermal stability of these compounds is also notable, with high glass transition temperatures and weight loss temperatures in nitrogen . Additionally, the mechanical properties of polymers derived from these monomers can be outstanding, with high tensile strengths and moduli . The electronic properties, such as the ability to undergo reversible electrochemical reductions, are also of interest, particularly in the context of biological applications .
Applications De Recherche Scientifique
Crystal Structure Analysis
Thiosemicarbazide derivatives, including compounds structurally related to 4-(3,5-Bis(trifluoromethyl)phenyl)-1-(2-thienylcarbonyl)thiosemicarbazide, are noted for their potential use as antibacterial agents, analytical reagents for metal analysis, components in optical storage, and absorbents. These applications are attributed to their ability to act as chelating ligands, bonding through the sulfur atom and hydrazine nitrogen. The crystal structure of these compounds can provide deeper insights into their properties, especially considering the influence of substituents like the trifluoromethyl group (Osman et al., 2017).
Cyclization and Formation of Heterocyclic Compounds
Thiosemicarbazide derivatives can undergo cyclization to form various heterocyclic compounds like triazoles and thiadiazoles. These cyclization reactions can lead to the development of compounds with potential applications in different fields, including pharmacology and material science (Kurzer, 1970).
Synthesis of Metal Complexes
These derivatives can be used to synthesize metal complexes. For instance, they can form copper complexes with potential biological applications. The synthesis process involves reacting thiosemicarbazide derivatives with metals, leading to complexes that can be characterized by various spectroscopic methods (Alsop et al., 2005).
Potential in Cancer Therapy
Thiosemicarbazide derivatives show potential as a new class of therapeutic agents for cancer treatment. Their modification and optimization can lead to groundbreaking discoveries in anticancer agents. These compounds exhibit toxic effects on cancer cells while being non-toxic to normal cells, indicating their potential specificity for cancer therapy (Pitucha et al., 2020).
Catalytic Behavior in Chemical Reactions
These derivatives can demonstrate catalytic activities in chemical reactions, including hydrogen evolution in both electrochemical and photochemical processes. The synthesis and characterization of thiosemicarbazide derivatives as catalysts contribute to the understanding of their role in facilitating such reactions (Yang et al., 2021).
Propriétés
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-(thiophene-2-carbonylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6N3OS2/c15-13(16,17)7-4-8(14(18,19)20)6-9(5-7)21-12(25)23-22-11(24)10-2-1-3-26-10/h1-6H,(H,22,24)(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZBMIMIUYOYEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NNC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Bis(trifluoromethyl)phenyl)-1-(2-thienylcarbonyl)thiosemicarbazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B3009195.png)
![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B3009196.png)
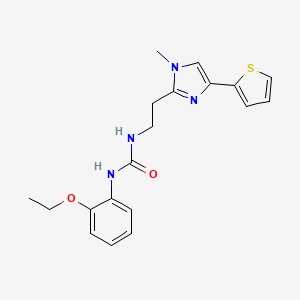
![Tert-butyl 7-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3-dihydroindole-1-carboxylate](/img/structure/B3009199.png)
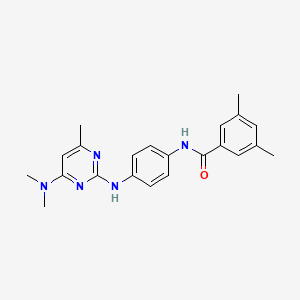
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide](/img/structure/B3009205.png)
![2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol](/img/structure/B3009206.png)
![N-[(4-methylphenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3009207.png)
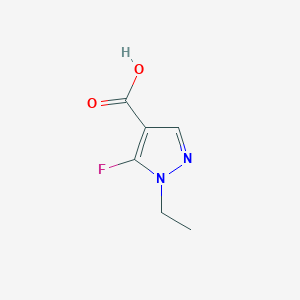
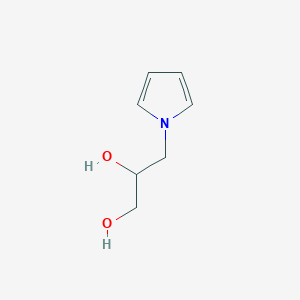
![2-[(3,5-Difluorophenyl)formamido]acetic acid](/img/structure/B3009211.png)
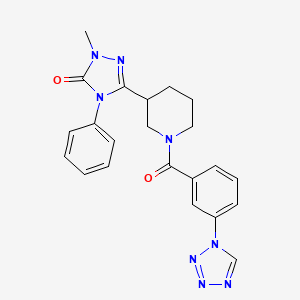
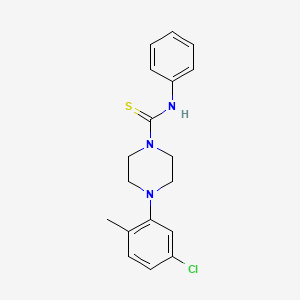
![4-(phenylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B3009216.png)